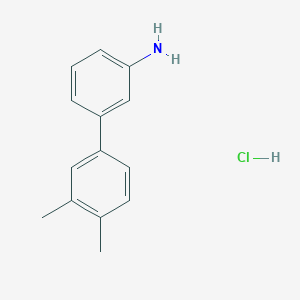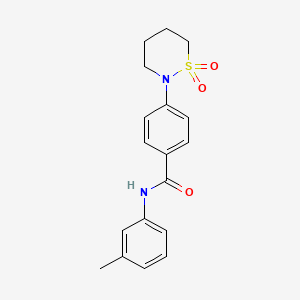
3',4'-Dimethyl-biphenyl-3-ylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride involves several steps. One common synthetic route includes the reaction of 3,4-dimethylbiphenyl with an amine under specific conditions to form the desired amine derivative. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for larger-scale production and may include additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions are often ketones or carboxylic acids.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: The compound is used in studies involving the interaction of small molecules with biological targets, such as enzymes or receptors.
Medicine: Research involving this compound may focus on its potential therapeutic effects or its role as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride can be compared with other similar compounds, such as:
3,3’-Dimethylbiphenyl: This compound has a similar structure but lacks the amine group, making it less reactive in certain chemical reactions.
4,4’-Dimethylbiphenyl: This compound also has a similar structure but differs in the position of the methyl groups, which can affect its chemical properties and reactivity.
Biphenyl-3-ylamine: This compound lacks the methyl groups, making it less hydrophobic and potentially altering its interaction with biological targets.
3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets in research applications .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-10-6-7-13(8-11(10)2)12-4-3-5-14(15)9-12;/h3-9H,15H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUAICFCIFZTGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2376148.png)
![Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2376151.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2376154.png)
![3-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole](/img/structure/B2376155.png)
![3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide](/img/structure/B2376156.png)
![tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2376158.png)




![1-[2-(Pyrazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2376165.png)
![4-Chloro-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2376166.png)
![Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate](/img/structure/B2376168.png)
